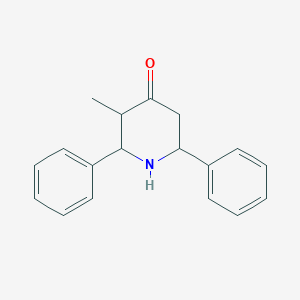

3-Methyl-2,6-diphenylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16,18-19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGNXSKFBMJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2,6 Diphenylpiperidin 4 One and Its Derivatives

Classical Mannich Condensation Approaches

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, known as Mannich bases. organic-chemistry.orgwikipedia.org This three-component condensation involves an aldehyde, a primary or secondary amine, and a ketone containing an α-hydrogen. wikipedia.org

Reaction of Ethyl Methyl Ketone, Aromatic Aldehydes, and Ammonium (B1175870) Acetate (B1210297)

A well-established method for synthesizing 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) involves the Mannich condensation of ethyl methyl ketone, an appropriate aromatic aldehyde (like benzaldehyde), and ammonium acetate in an ethanol (B145695) medium. ijpsr.comasianpubs.org In this reaction, two moles of the aldehyde react with one mole of the ketone and one mole of ammonium acetate. researchgate.net The reaction is typically initiated by heating the mixture until a color change to orange is observed. asianpubs.org Upon cooling, the product hydrochloride salt precipitates and can be collected. asianpubs.org

This one-pot synthesis is valued for its simplicity and the use of readily available starting materials. ijpsr.com The general scheme for this reaction leads to the formation of the piperidin-4-one ring structure.

Variations in Catalytic Systems and Reaction Conditions

Various modifications to the classical Mannich condensation have been explored to improve yields and reaction conditions. For instance, a cross-linked polystyrene-supported TiCl4 complex has been utilized as a water-tolerant, heterogeneous, and reusable Lewis acid catalyst for the synthesis of substituted piperidin-4-ones. researchgate.net This catalytic system allows the reaction to proceed under mild conditions. researchgate.net

Another approach involves the use of bismuth nitrate (B79036) as a catalyst for the one-pot, three-component Mannich reaction of aromatic ketones, aldehydes, and amines at room temperature. researchgate.net This method is noted for its mild conditions and simple work-up procedure. researchgate.net The use of different catalysts can influence the stereoselectivity of the reaction, leading to the preferential formation of specific isomers.

Sustainable and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. unibo.it This has led to the exploration of alternative solvents and reaction conditions for the synthesis of piperidin-4-ones.

Application of Deep Eutectic Solvents (DES) for Environmentally Benign Synthesis

Deep eutectic solvents (DESs) have emerged as a promising green alternative to traditional organic solvents. researchgate.netnih.gov These solvents are typically composed of a mixture of a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glucose). researchgate.netnih.gov DESs are attractive due to their low cost, low volatility, and biodegradability. researchgate.net

The synthesis of this compound has been successfully achieved using a glucose-urea deep eutectic solvent. researchgate.netasianpubs.org In one study, a mixture of benzaldehyde, ethyl methyl ketone, and ammonium acetate in a glucose-urea DES (60:40 composition) was refluxed at 100-120°C, yielding this compound in 82% yield. researchgate.netasianpubs.org This method represents a new, environmentally safe synthetic route. asianpubs.org Another study utilized a glucose-choline chloride DES for the preparation of 2,6-diarylpiperidin-4-ones, achieving yields between 85-90%. researchgate.net

Exploration of Other Eco-Friendly Reaction Media

Research into green synthetic routes is ongoing, with a focus on minimizing the use of hazardous solvents and reagents. The use of water as a solvent, where feasible, and the development of solvent-free reaction conditions are also areas of active investigation in the broader field of green chemistry.

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound allows for the exploration of a wider range of chemical space and potential biological activities.

One example is the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. nih.gov These compounds are synthesized by reacting a substituted benzaldehyde, 3-chloro-2-butanone, and ammonium acetate in ethanol. nih.gov The reaction mixture is heated, and upon cooling, the hydrochloride salt of the product is precipitated and can be isolated. nih.gov This method has been used to create a series of derivatives with different substituents on the phenyl rings. nih.gov

The synthesis of semicarbazone derivatives has also been reported. asianpubs.org These are prepared by reacting the corresponding 3-alkyl-2,6-diarylpiperidin-4-one with semicarbazide (B1199961) hydrochloride in ethanol. asianpubs.org

Below is a table summarizing the synthesis of various this compound derivatives and their reported yields.

| Derivative | Starting Materials | Solvent/Catalyst | Yield (%) |

| This compound | Benzaldehyde, Ethyl methyl ketone, Ammonium acetate | Glucose-Urea DES | 82 researchgate.netasianpubs.org |

| 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | Benzaldehyde, 3-Pentanone, Ammonium acetate | Glucose-Urea DES | 78 researchgate.netasianpubs.org |

| 2,6-Diphenylpiperidin-4-one | Benzaldehyde, Acetone, Ammonium acetate | Glucose-Urea DES | 75 researchgate.netasianpubs.org |

| 3-Methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 2-Hydroxybenzaldehyde, Ethyl methyl ketone, Ammonium acetate | Glucose-Urea DES | 70 researchgate.netasianpubs.org |

N-Substituted Piperidin-4-ones

Modifications at the nitrogen atom of the piperidine (B6355638) ring are a common strategy to introduce new functionalities and modulate the physicochemical properties of the parent compound. These substitutions can significantly influence the conformation of the piperidine ring.

N-Chloroacetylation and N-Azidoacetylation:

The secondary amine of this compound can be readily acylated. For instance, N-chloroacetylation is achieved by reacting the parent piperidinone with chloroacetyl chloride. nih.gov This N-chloroacetylated derivative serves as a versatile intermediate for further functionalization.

A subsequent reaction of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one with sodium azide (B81097) (NaN3) yields 1-(2-azidoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one. nih.govresearchgate.net This azido (B1232118) derivative introduces a high-energy functional group that can be used in click chemistry or other transformations. Spectroscopic analysis of this compound revealed that the introduction of the azidoacetyl group at the nitrogen atom leads to a distorted boat conformation of the piperidine ring, a deviation from the typical chair conformation observed in many 2,6-diarylpiperidin-4-ones. nih.govresearchgate.netnih.gov

N-Alkylation:

N-alkylation of the piperidin-4-one ring can be accomplished through various methods. For example, treatment with methyl iodide in the presence of a base like potassium carbonate leads to the corresponding N-methylated product. nih.gov Another approach involves a Mannich-type condensation. The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124), in a mixture of ethanol and DMF, yields the N-aminomethylated derivative, specifically 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. researchgate.net

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | N-Chloroacetylation | Chloroacetyl chloride |

| 1-(2-Azidoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | N-Azidoacetylation | Sodium azide |

| 1-Methyl-3-methyl-2,6-diphenylpiperidin-4-one | N-Methylation | Methyl iodide, Potassium carbonate |

| 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | Mannich Condensation | Formaldehyde, Morpholine |

Modifications at the Carbonyl Group

The carbonyl group at the C-4 position of the piperidine ring is a prime site for a variety of chemical transformations, leading to a wide range of derivatives with diverse biological activities.

Oximes and Oxime Esters:

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate yields the corresponding this compound oxime. researchgate.netorgsyn.org This oximation is a standard method for converting ketones to their oxime derivatives. orientjchem.org These oximes can exist as E and Z isomers, and their formation can be influenced by the reaction conditions.

Furthermore, the oxime functionality can be derivatized to form oxime esters. For instance, reacting the oxime with m-methylbenzoic acid in the presence of phosphorus oxychloride (POCl3) in pyridine (B92270) produces (E)-3-methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl) oxime. nih.govresearchgate.net The synthesis of oxime esters has been shown to be a valuable strategy for creating compounds with potential applications in medicinal and agrochemical fields. nih.govresearchgate.net

Thiosemicarbazones:

Condensation of this compound with thiosemicarbazide (B42300) in refluxing ethanol with a catalytic amount of glacial acetic acid affords the corresponding thiosemicarbazone, 2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide. pjps.pknih.gov Thiosemicarbazones are known for their wide range of biological activities and serve as important intermediates in the synthesis of other heterocyclic systems. nih.govnih.govnih.gov

Hydrazinyl Thiazole (B1198619) Derivatives:

The thiosemicarbazone of this compound is a key precursor for the synthesis of hydrazinyl thiazole derivatives. pjps.pknih.gov Cyclization of the thiosemicarbazone intermediate with substituted phenacyl halides in the presence of a base like triethylamine (B128534) leads to the formation of a new series of hydrazinyl thiazole derivatives of piperidin-4-one. pjps.pknih.govmdpi.com This synthetic route provides a versatile method for accessing complex heterocyclic systems with potential pharmacological applications. nih.govnih.gov

| Derivative Type | Key Intermediate/Reactant | Synthetic Method | Resulting Functional Group |

|---|---|---|---|

| Oximes | This compound | Reaction with hydroxylamine hydrochloride | C=N-OH |

| Oxime Esters | This compound oxime | Reaction with an acid chloride or anhydride | C=N-O-C=O-R |

| Thiosemicarbazones | This compound | Condensation with thiosemicarbazide | C=N-NH-C(=S)NH2 |

| Hydrazinyl Thiazole Derivatives | Thiosemicarbazone derivative | Cyclization with α-haloketones | Thiazole ring attached via a hydrazone linkage |

Substitutions on Phenyl Moieties and Piperidine Ring

In addition to modifications at the nitrogen and carbonyl positions, substitutions on the aromatic phenyl rings and the piperidine ring itself provide further avenues for structural diversification.

Hydroxymethylation:

While not directly on the this compound core, related piperidinone structures can undergo hydroxymethylation. For example, hydroxydiphenylmethyl groups have been incorporated into piperidine-containing structures. nih.gov

Halogenation:

Halogenation of the piperidine ring can be achieved through various methods. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized via a one-pot Mannich condensation reaction. nih.gov This involves reacting an appropriate aldehyde, 3-chloro-2-butanone, and ammonium acetate in ethanol. nih.gov This method allows for the introduction of a chlorine atom at the C-3 position of the piperidine ring, alongside the methyl group.

| Modification Type | Reaction | Key Reagents | Position of Substitution |

|---|---|---|---|

| Hydroxymethylation | Incorporation of hydroxydiphenylmethyl group | Varies depending on the specific synthesis | Typically on a substituent attached to the piperidine ring |

| Halogenation (Chlorination) | Mannich Condensation | Aldehyde, 3-chloro-2-butanone, Ammonium acetate | C-3 of the piperidine ring |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers valuable insights into the molecular vibrations and, consequently, the functional groups present within the 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. For this compound, the FT-IR spectrum reveals several characteristic absorption bands that confirm its structure.

The presence of a sharp and strong absorption band in the range of 1713-1722 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone group within the piperidinone ring. nih.govmdpi.com The N-H stretching vibration of the secondary amine in the piperidine (B6355638) ring is typically observed as a single sharp peak around 3333 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from the two phenyl groups appear at wavenumbers above 3000 cm⁻¹, generally in the 3007-3063 cm⁻¹ region. nih.gov Furthermore, the C-C stretching vibrations within the aromatic rings are observed in the 1495-1602 cm⁻¹ range. nih.gov The presence of the methyl group is also confirmed by its characteristic stretching and bending vibrations.

Table 1: FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3333 | nih.gov |

| C-H (Aromatic) | Stretching | 3007-3063 | nih.gov |

| C=O (Ketone) | Stretching | 1713-1722 | nih.govmdpi.com |

| C=C (Aromatic) | Stretching | 1495-1602 | nih.gov |

| C-N | Stretching | Not specified | |

| C-O-C (morpholine in derivative) | Stretching | 1222 | mdpi.com |

| C-H (Aliphatic) | Stretching | 2889 | mdpi.com |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the molecular vibrations that cause a change in polarizability. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, FT-Raman studies would further confirm the presence of the aromatic rings and the carbon skeleton. While specific FT-Raman data for this compound is not as widely reported as FT-IR, related studies on similar piperidinone derivatives show characteristic bands for the phenyl ring vibrations and the C=O group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.16-7.41 ppm. nih.gov

The protons on the piperidine ring exhibit distinct signals based on their chemical environment. The proton at C2 (H-2) appears as a singlet at approximately δ 3.87 ppm. nih.gov The proton at C6 (H-6) shows a doublet of doublets between δ 3.97 and 4.00 ppm. nih.gov The diastereotopic protons at C5 (H-5a and H-5e) are observed as a doublet of doublets for the axial proton (H-5a) around δ 2.45-2.50 ppm and a triplet for the equatorial proton (H-5e) at δ 3.39-3.44 ppm. nih.gov The proton attached to the nitrogen atom (NH) gives a singlet at δ 1.66 ppm. nih.gov The methyl group (CH₃) protons resonate as a singlet at approximately δ 1.38 ppm. nih.gov

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic-H | 7.16-7.41 | m | nih.gov |

| H-6 | 3.97-4.00 | dd | nih.gov |

| H-2 | 3.87 | s | nih.gov |

| H-5e | 3.39-3.44 | t | nih.gov |

| H-5a | 2.45-2.50 | dd | nih.gov |

| NH | 1.66 | s | nih.gov |

| CH₃ | 1.38 | s | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the ketone group is the most downfield signal, appearing around δ 202.69 ppm. nih.gov The carbons of the two phenyl rings resonate in the aromatic region, typically between δ 126.89 and 129.52 ppm, with the ipso-carbons (the carbons directly attached to the piperidine ring) appearing at δ 133.93, 137.32, and 142.27 ppm. nih.gov

The carbons of the piperidine ring also show distinct chemical shifts. The carbon bearing the two phenyl groups, C2 and C6, are found at approximately δ 69.88 ppm and δ 61.49 ppm, respectively. nih.gov The carbon atom C3, which is attached to the methyl group, resonates around δ 72.02 ppm. nih.gov The methylene (B1212753) carbon C5 is observed at δ 45.60 ppm. nih.gov Finally, the methyl carbon (CH₃) gives a signal at approximately δ 22.25 ppm. nih.gov

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | 202.69 | nih.gov |

| Aromatic C (ipso) | 142.27, 137.32, 133.93 | nih.gov |

| Aromatic C | 126.89-129.52 | nih.gov |

| C-3 | 72.02 | nih.gov |

| C-2 | 69.88 | nih.gov |

| C-6 | 61.49 | nih.gov |

| C-5 | 45.60 | nih.gov |

| CH₃ | 22.25 | nih.gov |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the complete connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-5a/H-5e and H-6, as well as between the protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the piperidine ring. For instance, NOE correlations could confirm the equatorial or axial positions of the methyl and phenyl groups.

While specific 2D NMR data sets for this compound are not always detailed in general literature, the application of these techniques is a standard and essential part of the complete structural characterization of such molecules in research settings. asianpubs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion.

For this compound, the molecular formula is C₁₈H₁₉NO. nih.gov The expected molecular weight can be calculated based on the atomic masses of its constituent atoms. Electron ionization (EI) is a common method used to generate ions in a mass spectrometer. In this process, the molecule is bombarded with high-energy electrons, which can cause it to lose an electron, forming a positively charged molecular ion (M+•). This molecular ion is often unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation of piperidin-4-one derivatives is influenced by the stability of the resulting carbocations and the presence of functional groups. libretexts.org For ketones, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org In the case of this compound, the presence of the piperidine ring, the methyl group, and the two phenyl groups will lead to a specific set of fragment ions. The analysis of these fragments helps in confirming the structure of the molecule.

A related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, has shown a molecular ion peak [M+H]⁺ at m/z 332.1 in its low-resolution mass spectrum (LRMS) using electrospray ionization (ESI), which is consistent with its molecular formula. nih.gov This indicates that for this compound, a similar ionization method would be expected to produce a prominent molecular ion peak corresponding to its molecular weight.

The fragmentation pattern would likely involve cleavages at the α-positions to the nitrogen atom and the carbonyl group, as these are common fragmentation pathways for amines and ketones, respectively. libretexts.orgmiamioh.edu The loss of the methyl group or the phenyl groups would also result in characteristic fragment ions. The stability of the resulting fragments, such as those forming stable carbocations, will often dictate the most abundant peaks (base peaks) in the mass spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Description | Expected m/z Value |

| Molecular Ion (M+•) | The intact molecule with one electron removed. | ~277.15 |

| Fragmentation | Loss of a methyl group (•CH₃). | ~262.13 |

| Fragmentation | Loss of a phenyl group (•C₆H₅). | ~200.10 |

| Fragmentation | Cleavage of the piperidine ring. | Various smaller fragments |

Note: The m/z values are theoretical and may vary slightly in an actual spectrum. The relative intensities of the peaks would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

In this compound, the primary chromophores are the two phenyl rings and the carbonyl group (C=O). These groups contain π electrons and non-bonding (n) electrons that can undergo transitions. The expected electronic transitions for this molecule include:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum. The phenyl rings are the main contributors to these transitions.

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the piperidine ring) to a π* antibonding orbital of the carbonyl group. These are generally lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

A study on a similar compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, showed two main absorption bands with maximum wavelengths (λ_max) around 216 nm and 256 nm. iucr.org These were attributed to various HOMO to LUMO transitions, which correspond to the π → π* and n → π* electronic transitions. For 2,2,6,6-tetramethyl-4-piperidinone, a related structure, UV-Vis spectra have also been recorded, indicating absorption in the UV range. nist.gov Based on these related structures, the UV-Vis spectrum of this compound is expected to exhibit similar absorption bands.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl Rings | ~200 - 260 | High |

| n → π | Carbonyl Group | ~270 - 300 | Low |

Note: The exact λ_max and ε values can be influenced by the solvent used and the specific electronic environment of the chromophores within the molecule.

Crystallographic Analysis and Conformational Studies

Conformational Analysis of the Piperidine (B6355638) Ring

Asymmetry Parameters and Conformational Flexibility

The conformational landscape of the 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) framework is sensitive to substitution, particularly at the nitrogen atom. While the parent compound and its simple N-alkylated derivatives typically adopt a stable chair conformation, modifications can induce significant conformational changes.

In a derivative where the nitrogen is acylated, 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one, the piperidone ring undergoes a conformational flip to a boat form. nih.gov This is characterized by atoms C1 and C4 deviating significantly from the least-squares plane defined by the N1/C2/C3/C5 atoms. nih.gov The conformational state of this boat structure is quantitatively described by Cremer and Pople puckering parameters of q₂ = 0.639 (4) Å, q₃ = 0.062 (1) Å, and a total puckering amplitude (QT) of 0.642 (4) Å. nih.gov

Conversely, the oxime derivative, (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, maintains a chair conformation for the central piperidine ring. nih.govresearchgate.net Its puckering parameters are given as Q=0.5398 Å, θ=8.88°, and φ=30.1509°. nih.govresearchgate.net This demonstrates that while the core piperidine ring has inherent flexibility, its preferred conformation in the solid state is directly influenced by the nature of the substituents it bears.

| Compound | Piperidine Ring Conformation | Puckering Parameters | Reference |

|---|---|---|---|

| 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | Boat | q₂ = 0.639 (4) Å, q₃ = 0.062 (1) Å, Q_T = 0.642 (4) Å | nih.gov |

| (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime | Chair | Q=0.5398 Å, θ=8.88°, φ=30.1509° | nih.govresearchgate.net |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Chair | Not specified | nih.gov |

Spatial Orientation of Substituents

The orientation of the two phenyl groups at positions 2 and 6 is a defining feature of the molecule's structure. These rings are typically disposed in equatorial positions in the common chair conformation. nih.govnih.gov The dihedral angle between the mean planes of these two aromatic rings varies depending on the specific substitution pattern of the derivative.

| Compound | Dihedral Angle Between Phenyl Rings (°) | Reference |

|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | 58.51 (5) | nih.govresearchgate.net |

| (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime | 57.58 (8) | nih.govresearchgate.net |

| 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | 49.7 (1) | nih.govdoaj.org |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | 47.5 (1) | nih.govresearchgate.net |

The nature and position of substituents are critical in dictating the final conformation. The most dramatic influence observed is the N-acylation with a bromoacetyl group, which forces the ring from a chair into a boat conformation. nih.gov This is likely due to steric interactions involving the bulky substituent on the nitrogen atom.

In the more common chair conformation, substituents at positions 2, 3, and 6 generally adopt equatorial orientations to minimize steric strain. nih.gov This is seen in 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, where both phenyl groups and the C3-methyl group are equatorial. nih.gov Similarly, in (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, the phenyl rings are equatorial. nih.govresearchgate.net The introduction of substituents on the phenyl rings, such as in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, does not alter the fundamental chair conformation or the equatorial preference of the substituents. iucr.orgchemrevlett.com However, substitutions can lead to slight distortions or flattening of the piperidinone ring.

Intermolecular Interactions in the Solid State

The crystal packing of this compound derivatives is stabilized by a network of weak intermolecular hydrogen bonds. C—H⋯O interactions are particularly prevalent. In the crystal structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, weak C—H⋯O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov A similar C—H⋯O interaction is observed in the oxime derivative, which connects the molecules into one-dimensional zigzag chains. nih.govresearchgate.net

In the bromoacetylated derivative, the C—H⋯O interactions are more specific, forming a bifurcated hydrogen bond system that results in a cyclic R₂¹(7) ring motif, which in turn links molecules into centrosymmetric dimers. nih.gov In derivatives where the piperidine nitrogen is unsubstituted, N—H⋯O hydrogen bonds are a key feature, as seen in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, which helps to form infinite chains in the crystal lattice. iucr.org

Beyond classical hydrogen bonds, weaker non-covalent interactions, such as C—H···π interactions, play a significant role in the crystal architecture. These interactions involve a C-H bond pointing towards the electron-rich face of a phenyl ring.

Hirshfeld Surface Analysis for a Quantitative Assessment of Molecular Contacts

A specific Hirshfeld surface analysis for the compound this compound is not available in the reviewed literature. However, a detailed analysis has been conducted on the closely related derivative, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one , which provides valuable insights into the intermolecular interactions that govern the crystal packing of such structures. The primary structural difference is the presence of a hydroxymethyl (-CH₂OH) group at the C3 position, which introduces the capacity for strong hydrogen bonding.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. The surface is color-coded, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

For the analogue 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one , the analysis reveals that the crystal structure is stabilized by a combination of O—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into double ribbons. iucr.orgnih.gov The quantitative breakdown of intermolecular contacts is derived from the two-dimensional fingerprint plots, which summarize the distribution of dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside).

The next most important interactions are the C⋯H/H⋯C contacts, contributing 19% to the surface. iucr.orgnih.govresearchgate.net These are followed by O⋯H/H⋯O interactions, which make up 12% of the total contacts. iucr.orgnih.govresearchgate.net The significant contribution from O⋯H/H⋯O contacts is a direct consequence of the hydroxyl group in the hydroxymethyl substituent and the carbonyl group at the C4 position, which act as hydrogen bond donors and acceptors, respectively. iucr.orgnih.gov In the crystal of this analogue, no π–π or C—H⋯π stacking interactions are observed. iucr.org

A similar analysis performed on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine , a derivative lacking the C4-keto group but featuring an N-acetyl group, shows a comparable dominance of H⋯H contacts (73.2%), followed by C⋯H/H⋯C (18.4%) and O⋯H/H⋯O (8.4%) interactions. nih.gov In another related compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one , H⋯H contacts are also predominant (74.2%). nih.gov This consistent pattern highlights that van der Waals forces and weaker hydrogen bonds are the primary forces directing the crystal packing in this class of substituted piperidines.

The detailed findings for the hydroxymethyl analogue are summarized in the table below.

Interactive Data Table: Contribution of Intermolecular Contacts to the Hirshfeld Surface of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one

| Interaction Type | Contribution (%) | Description |

| H⋯H | 68% | Represents the most significant contribution, indicating the prevalence of van der Waals forces. iucr.orgnih.gov |

| C⋯H/H⋯C | 19% | Highlights the importance of contacts between carbon and hydrogen atoms in the molecular packing. iucr.orgnih.gov |

| O⋯H/H⋯O | 12% | A substantial contribution arising from the O—H⋯O and C—H⋯O hydrogen bonds, primarily involving the hydroxymethyl and carbonyl groups. iucr.orgnih.gov |

| Other | < 1% | Minor contributions from other types of contacts. |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool in elucidating the intricacies of 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205). Characterization of the compound, often abbreviated as MDPO, has been successfully performed using DFT methods, which have become essential for theoretical and economical suitability testing of such compounds in various applications. psgcas.ac.inresearchgate.net

Optimization of Ground State Molecular Geometries

Theoretical calculations have been instrumental in determining the optimized molecular geometry of this compound. Studies utilizing methods such as Hartree-Fock (HF) and DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been conducted to obtain the structural data of the molecule. psgcas.ac.inresearchgate.net These calculations have confirmed that the piperidine (B6355638) ring adopts a distorted chair conformation. nih.gov For instance, in a related derivative, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the piperidin-4-one ring exhibits a distorted chair conformation with specific puckering parameters. nih.gov The optimized geometric parameters calculated via DFT have shown good agreement with experimental data from X-ray diffraction analysis. sci-hub.se

The precision of these computational methods is highlighted by the close correlation between calculated and experimentally determined crystal structures. researchgate.net For example, the bond length of the C=O group in a related chloro-derivative was calculated to be 1.214 Å, which is very close to the experimentally observed double bond character. sci-hub.se Similarly, the C-N bond distances were found to be single bonds. sci-hub.se

Theoretical Prediction of Vibrational Spectra for Comparison with Experimental Data

Quantum chemical calculations have been employed to predict the vibrational spectra (FT-IR and FT-Raman) of this compound. psgcas.ac.inresearchgate.net The theoretical spectra, simulated from the calculated results, have demonstrated good agreement with the experimentally observed spectra. psgcas.ac.inresearchgate.net This agreement allows for a detailed assignment of the vibrational modes of the molecule. The molecule, with its specific atomic arrangement, has 111 normal modes of vibrations. researchgate.net These theoretical analyses provide valuable information regarding the nature of the electronic structure, functional groups, and the mixing of vibrational frequencies. psgcas.ac.in

Calculation of Electronic Structure and Charge Distribution

The electronic structure and charge distribution within this compound have been extensively analyzed using computational methods. Atomic population analysis has revealed the percentage of electron distribution in the s- and p-subshells. psgcas.ac.inresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis has been utilized to investigate the stability and intramolecular charge transfer within the molecule. psgcas.ac.inresearchgate.net This analysis helps in understanding the charge transfer occurring within the molecule, which is correlated with its stability. psgcas.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO orbitals for this compound and its derivatives have been calculated using DFT methods. psgcas.ac.innih.govsci-hub.se The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be 5.4194 eV. nih.gov

Correlation of HOMO-LUMO Gap with Chemical Reactivity and Stability

The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. mdpi.com A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to be excited. mdpi.com For this compound, the smaller energy gap found through HOMO-LUMO analysis indicates that charge transfer occurs within the molecule, contributing to its stability. psgcas.ac.inresearchgate.net A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com The analysis of the HOMO-LUMO gap provides insights into the molecule's potential for charge transfer interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and the bonding interactions within a molecule. For this compound, NBO analysis reveals key features of its electronic structure. researchgate.net

Investigation of Intramolecular Charge Transfer and Hyperconjugative Interactions

Intramolecular charge transfer and hyperconjugative interactions play a crucial role in the stabilization of the molecular structure of this compound. These interactions involve the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stability and charge transfer within the molecule have been analyzed through detailed NBO analysis. researchgate.net

Table 1: Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound (Note: The specific atom numbering (e.g., O27) is based on the computational model used in the cited study and may not correspond to standard IUPAC numbering.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O27 | σ* (C1 - C3) | 19.81 |

This table presents key intramolecular charge transfer interactions and their corresponding stabilization energies as determined by NBO analysis. researchgate.net

Analysis of Electron Delocalization and Atomic Hybridization

NBO analysis also provides a detailed picture of electron distribution and the hybridization of atomic orbitals. orientjchem.org In this compound, the analysis of atomic populations reveals the distribution of electrons in s- and p-type subshells. researchgate.net This information is critical for understanding the nature of the chemical bonds and the reactivity of different atoms within the molecule.

The hybridization of the lone pair orbitals on the nitrogen and oxygen atoms is a key finding. For a related compound, 1-Methyl-2,6-diphenylpiperidin-4-one, it was found that the oxygen lone pair is partially contributed by both s- and p-type subshells, whereas the nitrogen lone pair is predominantly of p-type character. orientjchem.org This difference in hybridization affects the geometry and reactivity of these heteroatoms. The delocalization of electron density from these lone pairs to antibonding orbitals throughout the structure is a primary factor in the molecule's electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to where electrophilic and nucleophilic attacks are most likely to occur. sci-hub.seresearchgate.net

Visualization of Electrophilic and Nucleophilic Regions within the Molecule

The MEP map of this compound is generated by mapping the total electrostatic potential onto the electron density surface. Different colors represent varying potential values, typically in the order of red < orange < yellow < green < blue. sci-hub.se

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O), making it the primary site for attracting electrophiles. researchgate.netsci-hub.se

Blue Regions : This color signifies regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. For this molecule, positive potential is generally located around the hydrogen atoms, particularly the one attached to the nitrogen atom (N-H) in the piperidine ring. researchgate.net

Green Regions : These areas represent neutral or zero potential. researchgate.net

This visualization confirms that the carbonyl oxygen is the most significant nucleophilic center, while the N-H group and other hydrogen atoms are potential electrophilic sites.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are at the forefront of research due to their importance in technologies like frequency shifting and optical modulation. researchgate.net The NLO response of a molecule is related to how its charge distribution is affected by an external electric field.

Theoretical Calculation of First-Order Hyperpolarizability

The primary indicator of a molecule's NLO activity is its first-order hyperpolarizability (β). dtic.mil For this compound, this property has been calculated using DFT methods, specifically with the B3LYP functional and a 6-31+G(d,p) or 6-311++G(d,p) basis set. researchgate.netresearchgate.net The calculations are based on the finite-field approach. researchgate.net

The calculated NLO properties are often compared to those of a standard reference material, such as urea (B33335), to gauge their potential. nih.gov A higher β value suggests a stronger NLO response. The theoretical calculations for this compound indicate that it possesses significant NLO properties, with a first-order hyperpolarizability value that is notably larger than that of urea. researchgate.net The large dipole moment and the intramolecular charge transfer interactions identified by NBO analysis contribute to this enhanced NLO response. researchgate.net

Table 2: Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | 2.76 | Debye |

| Mean Polarizability | α | - | esu |

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the electronic properties of this compound and its derivatives. kahedu.edu.inresearchgate.netsci-hub.sepsgcas.ac.in Atomic charge distribution, a key factor in understanding intermolecular interactions, is frequently investigated using methods like Mulliken population analysis. wikipedia.org This analysis provides an estimation of partial atomic charges, offering insights into the electrostatic potential and reactivity of the molecule. kahedu.edu.in

In derivatives of this compound, DFT calculations at the B3LYP/6-311++G(d,p) and B3LYP/6-31+G(d,p) levels of theory have been employed to determine the charges on individual atoms. researchgate.netsci-hub.se These studies reveal the distribution of electrons within the molecule, highlighting electronegative and electropositive centers. For instance, the oxygen atom of the carbonyl group (C=O) and the nitrogen atom within the piperidine ring typically exhibit negative charges, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atom attached to the nitrogen is electropositive, making it a potential hydrogen bond donor.

The distribution of atomic charges is crucial for understanding the molecule's electrostatic interactions, which play a significant role in its biological activity and its binding affinity to target receptors. kahedu.edu.in A clear understanding of the charge density distribution helps in comprehending the strength of intermolecular forces and the electrostatic interactions between a drug candidate and its biological target. kahedu.edu.in

Below is a representative table illustrating the types of atomic charge data obtained from computational analyses of piperidin-4-one derivatives.

| Atom | Mulliken Charge (e) |

|---|---|

| O(C=O) | -0.55 |

| N(H) | -0.80 |

| H(N) | +0.40 |

| C(C=O) | +0.45 |

| C(alpha to N) | +0.20 |

Computational Modeling for Molecular Interactions

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.gov This method is pivotal in drug discovery for identifying potential drug-target interactions. researchgate.net For this compound and its analogues, molecular docking studies have been performed to explore their potential as therapeutic agents, particularly in cancer research. nih.govnih.gov

These in silico studies have investigated the binding of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones to various cancer-related protein targets, including those associated with myeloma, leukemia, and lymphoma. nih.govnih.gov The results of these simulations help to predict the biological activity of the synthesized compounds and their interactions with the active sites of target proteins. nih.gov Docking analyses have confirmed that these piperidin-4-one derivatives can effectively bind to the active sites of proteins such as 6FS1, 6FSO (myeloma), 6TJU (leukemia), 5N21, and 1OLL (lymphoma). nih.govnih.gov The binding is often characterized by hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues in the protein's active site.

The binding affinity is often quantified by a docking score, with lower scores typically indicating a more favorable binding interaction. The table below provides a sample of docking results for piperidin-4-one derivatives against various protein targets.

| Compound Derivative | Protein Target (PDB ID) | Target Disease | Docking Score (kcal/mol) |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | 4ey7 | Not Specified | - |

| Derivative II | 6FS1 | Myeloma | - |

| Derivative IV | 6TJU | Leukemia | - |

| Derivative V | 1OLL | Lymphoma | - |

Note: Specific docking scores are often presented in the source literature and can vary based on the software and parameters used.

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies (e.g., ADMET)

In addition to predicting biological activity, computational methods are extensively used to evaluate the pharmacokinetic properties of drug candidates. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govresearchgate.net These in silico tools help to identify compounds with favorable drug-like properties early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net

For derivatives of this compound, computational ADMET studies have been conducted to assess their physicochemical properties, pharmacokinetics, and drug-likeness. nih.govnih.gov These analyses predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. researchgate.net One of the most common frameworks for evaluating drug-likeness is Lipinski's rule of five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have confirmed that these compounds possess essential physicochemical and pharmacokinetic characteristics that are favorable for drug development. nih.govnih.gov The majority of these piperidine-based compounds demonstrate properties that align with established drug-likeness criteria, indicating their potential as viable candidates for further preclinical development. researchgate.net

The table below summarizes key ADMET parameters often evaluated for piperidin-4-one derivatives.

| Parameter | Predicted Value/Compliance | Importance |

|---|---|---|

| Molecular Weight | Compliant with Lipinski's Rule (<500) | Affects absorption and distribution |

| LogP | Compliant with Lipinski's Rule (<5) | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | Compliant with Lipinski's Rule (<5) | Influences solubility and binding |

| Hydrogen Bond Acceptors | Compliant with Lipinski's Rule (<10) | Influences solubility and binding |

| Gastrointestinal Absorption | High | Predicts oral bioavailability |

| Blood-Brain Barrier Permeability | Low to Moderate | Indicates potential for CNS effects |

| Carcinogenicity | Non-carcinogenic | Predicts long-term toxicity |

Reaction Kinetics and Mechanistic Investigations

Kinetics of Oxidation Reactions

The oxidation of 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) has been explored using several chromium(VI)-based oxidants and N-chloro compounds. These studies measure the reaction rates under various conditions to understand the factors influencing the oxidation process.

Studies with Pyridinium Fluorochromate (PFC)

The kinetics of the oxidation of a series of 3-alkyl substituted 2,6-diphenylpiperidin-4-ones, including the 3-methyl derivative, by Pyridinium Fluorochromate (PFC) have been investigated in an aqueous acetic acid medium in the presence of perchloric acid. The study revealed a specific reactivity order among the substituted compounds. An explanation for the observed rate differences has been proposed based on the interplay of steric and electronic factors of the alkyl substituents. The major products identified from the oxidation were 3-hydroxy-substituted piperidin-4-ones and substituted pyrrolidine-3-carboxylic acids.

A notable finding is the relative rate of oxidation for different 3-alkyl substituents. The introduction of a methyl group at the C-3 position influences the reaction rate compared to the unsubstituted parent compound and other alkyl derivatives.

| 3-Substituent | Relative Reactivity Order |

|---|---|

| Ethyl | Most Reactive |

| Methyl | > Isopropyl |

| Isopropyl | > Hydrogen (unsubstituted) |

| Hydrogen | > 3,5-dimethyl |

| 3,5-dimethyl | Least Reactive |

Studies with Pyridinium Chlorochromate (PCC)

Oxidation by N-Chloro-3-methyl-2,6-diphenylpiperidin-4-one (NCP)

Detailed kinetic and mechanistic investigations concerning the oxidation of this compound by its N-chloro derivative (NCP) are not extensively documented in the available literature. N-halo compounds are known oxidants, and their reactions often involve the transfer of a positive halogen ion or proceed through radical pathways, but specific data for this substrate-oxidant pair is scarce.

Mechanistic Delineation

Mechanistic studies aim to construct a detailed picture of the reaction pathway, including the identification of the rate-determining step and the nature of the transition state.

Determination of Reaction Order and Rate Laws

For the oxidation with Pyridinium Fluorochromate (PFC), kinetic measurements indicate that the reaction follows second-order kinetics. iosrjournals.org The rate of the reaction is directly proportional to the concentration of both the piperidone substrate and the PFC oxidant. iosrjournals.org

The experimentally determined rate law is given by: Rate = k[Substrate][PFC]

For the oxidation with Pyridinium Chlorochromate (PCC) and N-Chloro-3-methyl-2,6-diphenylpiperidin-4-one (NCP), specific rate laws for the reaction with this compound have not been established due to a lack of dedicated kinetic studies.

Evaluation of Primary Kinetic Isotope Effects

The primary kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction by determining if a C-H bond is broken in that step. This is achieved by comparing the reaction rate of the normal substrate with that of its deuterated analogue.

In the oxidation of 3-substituted 2,6-diphenylpiperidin-4-ones by PFC, a significant primary kinetic isotope effect was observed.

| Parameter | Value |

|---|---|

| kC-H/kC-D | 4.2 |

This value of 4.2 is substantial and strongly suggests that the cleavage of the α-C-H bond (the bond between the carbon adjacent to the carbonyl group and its hydrogen) is the rate-determining step of the reaction. iosrjournals.org

Influence of Solvent Dielectric Constant and Ionic Strength on Reaction Rates

The rate at which this compound is oxidized is notably affected by the dielectric constant of the solvent used. A higher dielectric constant of the medium tends to slow down the reaction rate. asianpubs.orgsrce.hr This suggests that the transition state of the reaction is less polar than the initial reactants. The relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant often forms a straight line, which points to a reaction between an ion and a dipole molecule. asianpubs.orgresearchgate.net

Similarly, the ionic strength of the solution is a crucial factor. Increasing the ionic strength, typically by adding an inert salt, has been shown to decrease the rate of oxidation. quora.comresearchgate.netpjsir.org This phenomenon, known as the kinetic salt effect, occurs because the added ions can stabilize the charged reactants more effectively than the transition state, thereby increasing the energy required for the reaction to proceed and slowing it down. quora.compjsir.org The negligible influence of ionic strength in some cases indicates the participation of a neutral molecule and an ion in the rate-determining step. asianpubs.org

Proposed Reaction Pathways and Identification of Intermediates

The oxidation of this compound is thought to occur through a multi-step mechanism that involves the formation of temporary intermediates. rsc.org In oxidations using reagents like vanadium(V) or permanganate, the first step is believed to be the rapid, reversible formation of a complex between the piperidinone and the oxidant. rsc.orgresearchgate.net

This is followed by the slowest, rate-determining step, which involves the breaking of the C-H bond at the third carbon position (C-3), creating a free radical intermediate. rsc.org The existence of this free radical has been supported by experiments where the reaction mixture was shown to initiate the polymerization of acrylonitrile, a characteristic of free radical presence. scispace.com This radical is then quickly oxidized in a subsequent step to the final product. rsc.org In some enzymatic reactions or those involving specific catalysts, other intermediates such as quinonoids have also been identified. nih.gov

A generalized pathway for the oxidation by a metal oxidant (M) can be outlined as:

Complex Formation (Fast): Piperidinone + M ⇌ [Piperidinone-M Complex]

Rate-Determining Step (Slow): [Piperidinone-M Complex] → Radical Intermediate + Reduced M + H⁺

Final Oxidation (Fast): Radical Intermediate + M → Final Product + Reduced M + H⁺

Substituent Effects on Reactivity

The reactivity of the this compound structure during oxidation is highly sensitive to the types of chemical groups attached to both the piperidine (B6355638) ring and its phenyl groups.

Impact of Alkyl Substituents on Oxidation Kinetics

The size and nature of the alkyl group at the C-3 position have a significant impact on the oxidation rate. Kinetic studies have consistently shown that the reaction rate decreases as the size of the alkyl group increases. asianpubs.orgresearchgate.net The typical order of reactivity is Methyl > Ethyl > Isopropyl. This trend is attributed to steric hindrance; bulkier groups physically obstruct the oxidant from approaching the C-3 hydrogen, which is the site of attack. asianpubs.orgnih.gov

Table 1: Interactive Data on the Effect of 3-Alkyl Substituents on Oxidation Rate

| 3-Alkyl Substituent | Relative Rate of Oxidation | Primary Rationale |

| Methyl | Highest | Least steric hindrance |

| Ethyl | Intermediate | Moderate steric hindrance |

| Isopropyl | Lowest | Greatest steric hindrance |

Note: This table illustrates the general, experimentally observed trend. Specific rate constants vary depending on the oxidant and reaction conditions.

Influence of Electron-Withdrawing and Electron-Donating Groups on Phenyl Rings

Modifying the phenyl rings at the C-2 and C-6 positions with different substituents also alters the rate of oxidation. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the phenyl rings, which is then relayed to the reaction center. This electronic push makes the C-3 hydrogen more easily abstracted by the oxidant, thus accelerating the reaction.

Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), pull electron density away from the reaction center. This makes the C-3 hydrogen more difficult to remove and, as a result, slows down the oxidation rate. These electronic effects are often quantified using Hammett plots, where a linear correlation between the logarithm of the rate constant and the substituent's Hammett constant (σ) is observed. A negative slope (ρ value) in this plot confirms that the reaction is favored by electron-donating substituents.

Table 2: Interactive Data on the Influence of Phenyl Substituents on Oxidation Rate

| Substituent Type | Example Groups | Effect on Electron Density | Impact on Oxidation Rate |

| Electron-Donating | -OCH₃, -CH₃ | Increases | Accelerates |

| Electron-Withdrawing | -NO₂, -Cl, -Br | Decreases | Decelerates |

Note: This table provides a qualitative summary of electronic effects on the reaction.

Future Research Directions and Broader Impact

Development of Novel Synthetic Methodologies for 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) Analogues

The foundational synthesis for 2,6-diarylpiperidin-4-ones is the Mannich condensation, which typically involves the reaction of a ketone, an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate (B1210297). rdd.edu.iqajchem-a.com Future research, however, is moving towards more efficient and versatile methodologies to generate a wider array of analogues.

One promising direction is the refinement of multi-component condensation reactions. A modified Mannich condensation using a water-tolerant, heterogeneous Lewis acid catalyst has been shown to be effective. researchgate.net This approach allows for the synthesis of substituted piperidin-4-ones under mild conditions and the catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net Another established method involves heating a mixture of an appropriate aldehyde, 3-chloro-2-butanone, and ammonium acetate in ethanol (B145695). nih.gov This is followed by dissolution in diethyl ether and treatment with concentrated HCl to precipitate the hydrochloride salt, which is then neutralized to yield the final product. nih.gov

Researchers have also explored preparing derivatives by modifying the core structure post-synthesis. For example, 3-methyl-2,6-bis(4-substituted-phenyl)piperidin-4-one can be reacted with reagents like thiosemicarbazide (B42300) or hydroxylamine (B1172632) hydrochloride to create new series of compounds. rdd.edu.iq Similarly, N-substituted derivatives can be synthesized, such as the reaction of this compound with formaldehyde (B43269) and morpholine (B109124) to produce 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. researchgate.net

Future efforts will likely focus on enantioselective synthesis to isolate specific stereoisomers and the use of novel catalytic systems, including nanomagnetite-supported catalysts, to improve yield, purity, and environmental friendliness. ajchem-a.com The development of one-pot reactions that allow for the introduction of multiple diversity points, such as the Ugi four-component reaction, represents another key area for creating extensive libraries of piperidine (B6355638) analogues. nih.gov

| Synthetic Approach | Reagents | Key Features | Reference |

| Mannich Condensation | Substituted benzaldehyde, butanone, ammonium acetate in ethanol | Standard method for piperidin-4-one core | rdd.edu.iq |

| Catalytic Mannich Condensation | Ketones, aromatic aldehydes, ammonium acetate, Lewis acid catalyst | Water tolerant, reusable catalyst, mild conditions | researchgate.net |

| N-Alkylation | This compound, formaldehyde, morpholine | Synthesis of N-substituted derivatives | researchgate.net |

| Post-synthesis Condensation | Piperidin-4-one core, thiosemicarbazide or hydroxylamine | Creates derivatives at the C4 position | rdd.edu.iq |

| Chloro-analogue Synthesis | Aldehyde, 3-chloro-2-butanone, ammonium acetate | Access to 3-chloro-3-methyl derivatives | nih.gov |

Advanced Spectroscopic and Crystallographic Studies of New Derivatives

The characterization of novel this compound derivatives relies heavily on advanced analytical techniques. These studies are crucial for confirming the molecular structure, understanding stereochemistry, and elucidating intermolecular interactions that govern the properties of these compounds in the solid state.

Spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry are fundamental. For instance, the FT-IR spectrum of 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one shows characteristic peaks for the N-H bond (3333 cm⁻¹), C=O group (1713 cm⁻¹), and C-Cl bond (749 cm⁻¹). nih.gov ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemical arrangement of the substituents. nih.gov

Single-crystal X-ray diffraction provides the most definitive structural information. Studies on 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one revealed that the central piperidine ring adopts a chair conformation. dntb.gov.uaresearchgate.netnih.gov This technique precisely measures bond lengths, bond angles, and dihedral angles, confirming the spatial orientation of the phenyl and methyl groups. researchgate.net The phenyl rings are often found in equatorial positions. nih.gov

Hirshfeld surface analysis is increasingly used in conjunction with crystallographic data to quantify intermolecular interactions. nih.gov For the hydroxymethyl derivative, this analysis showed that H···H (68%), C···H/H···C (19%), and O···H/H···O (12%) interactions are the most significant, highlighting the importance of hydrogen bonding in the crystal packing. nih.gov Future research will continue to apply these advanced techniques to new, more complex analogues to build a comprehensive understanding of their structure-property relationships.

Table 2: Spectroscopic Data for 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one

| Technique | Observed Signals and Assignments |

|---|---|

| FT-IR (cm⁻¹) | 3333.64 (νN–H), 3063.43 (νC–H), 1713.51 (νC=O), 1602.76 (νC–C), 749.57 (νC–Cl) |

| ¹H NMR (ppm) | 7.41–7.16 (m, aromatic), 4.00–3.97 (dd, H-6), 3.87 (s, H-2), 3.44–3.39 (t, H-5e), 2.50–2.45 (dd, H-5a), 1.66 (s, NH), 1.38 (s, CH₃) |

| ¹³C NMR (ppm) | 202.69 (C=O), 142.27-126.89 (aromatic carbons), 72.02 (C-3), 69.88 (C-2), 61.49 (C-6), 45.60 (C-5), 22.25 (CH₃) |

| LRMS (ESI) | m/z 332.1 [M+H]⁺ |

(Data sourced from literature nih.gov)

Integration of Machine Learning with Computational Chemistry for Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is poised to revolutionize the design and discovery of new molecules. nih.govresearchgate.net For derivatives of this compound, this integration offers a path to rapidly predict molecular properties and guide synthetic efforts toward compounds with desired characteristics.

Computational methods like molecular docking are already being employed to study how piperidin-4-one derivatives interact with biological targets. nih.govdntb.gov.ua These simulations provide insights into potential binding modes and can help rationalize observed biological activities. nih.gov For example, docking studies have been used to confirm that novel 3-chloro-3-methyl-2,6-(diarylpiperidin)-4-ones can bind effectively within the active sites of target proteins. nih.gov

The next frontier is the application of ML models trained on data from computational chemistry calculations or experimental results. nih.gov These models can learn the complex relationships between a molecule's structure and its properties, such as chemical reactivity, solubility, or catalytic activity. researchgate.netnsf.gov For a large library of virtual this compound analogues, ML could predict key attributes without the need for costly and time-consuming synthesis and testing. unt.edu

Future research will focus on developing robust ML models, such as graph neural networks (GNNs), which are well-suited for molecular data, to predict the properties of novel piperidinone derivatives. nih.gov This predictive power will accelerate the design cycle, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications, whether in medicine, catalysis, or materials science. nih.gov

Exploration of this compound as a Scaffold in Material Science or Catalysis

While much of the research on piperidin-4-ones has been driven by their pharmacological potential, their unique structural and chemical features make them attractive scaffolds for applications in material science and catalysis.

In catalysis, substituted 2,6-diphenylpiperdin-4-ones can act as ligands for metal complexes. researchgate.net A notable example is the use of a palladium(II) complex with a piperidin-4-one ligand as a heterogeneous Lewis acid catalyst. This complex has been successfully used in the modified Mannich multi-component condensation to produce other piperidin-4-ones. The catalyst is valued for being water-tolerant, stable, and reusable. researchgate.net

Another innovative approach involves immobilizing a catalyst on a polymer support. Researchers have functionalized cross-linked polystyrene beads with titanium tetrachloride (TiCl₄) via complexation, creating a stable polymer-supported catalyst. researchgate.net This strategy of using a piperidin-4-one-derived complex on a solid support is a key step toward creating practical, easily separable, and recyclable catalytic systems for industrial chemical processes. researchgate.net

The potential in material science is less explored but holds promise. The rigid, well-defined three-dimensional structure of the piperidine core could be exploited in the design of porous organic frameworks or as a component in supramolecular assemblies. The ability to systematically modify the substituents at various positions on the piperidine ring allows for fine-tuning of the scaffold's steric and electronic properties, which is essential for creating materials with tailored functions. Future work could investigate the incorporation of these scaffolds into polymers to modify their thermal or optical properties or to create novel sensor materials.

Q & A

Q. What are reliable synthetic routes for preparing 3-Methyl-2,6-diphenylpiperidin-4-one and its derivatives?

A widely validated method involves oxime ester formation. For example, reacting this compound oxime with m-methylbenzoic acid in dry pyridine and POCl₃ yields the O-(3-methylbenzoyl)oxime derivative with 78% yield after recrystallization from ethanol . Key steps include monitoring reaction progress via TLC and neutralizing with NaHCO₃ post-reaction. For chloroacetyl derivatives, this compound can be reacted with chloroacetyl chloride under basic conditions, followed by purification via column chromatography .

Q. How can the crystal structure of this compound derivatives be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL or SHELXL for structure solution and refinement. For example, the chair conformation of the piperidinone ring in the O-(3-methylbenzoyl)oxime derivative was confirmed using SHELXS97/SHELXL97, with puckering parameters (Q = 0.5398 Å, θ = 8.88°, φ = 30.15°) calculated via Cremer-Pople ring analysis . Validate structures using tools like WinGX or PLATON to check for C—H···O intramolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–O stretch in oximes at ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 1.2–2.1 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₂₀H₂₀ClNO₂ at m/z 343.12) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for piperidinone derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict vibrational spectra, molecular electrostatic potentials, and stability conformers. For example, DFT studies on 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one showed excellent agreement between computed and experimental IR/Raman spectra, resolving ambiguities in peak assignments . Hirshfeld surface analysis further validates intermolecular interactions observed in crystallography .

Q. What strategies optimize conformational analysis of the piperidinone ring in derivatives?

Apply Cremer-Pople puckering parameters (Q, θ, φ) to quantify ring distortions. For instance, the chair conformation in the O-(3-methylbenzoyl)oxime derivative (Q = 0.5398 Å) was confirmed via SC-XRD and compared to DFT-optimized geometries . Molecular dynamics simulations can also model pseudorotation pathways in solution .

Q. How can researchers address low yields in functionalizing the 4-keto group?

- Activation : Use POCl₃ or SOCl₂ to convert the ketone to a reactive chloro intermediate.

- Nucleophilic Substitution : React with azides or amines under anhydrous conditions (e.g., 2-azidoacetyl derivatives achieved via azide displacement in DCM ).

- Protection/Deprotection : Temporarily protect sensitive groups (e.g., oximes) during multi-step syntheses .

Methodological Challenges

Q. How should researchers validate crystallographic data for publication?

- Structure Validation : Use checkCIF/PLATON to flag ADPs, missed symmetry, or solvent-accessible voids .

- Data Quality : Ensure R factor < 0.05, data-to-parameter ratio > 10, and full anisotropic refinement of non-H atoms .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or IUCr repository .

Q. What experimental design considerations are critical for reproducibility?

- Reagent Purity : Use freshly distilled pyridine and anhydrous POCl₃ to prevent side reactions .

- Crystallization : Optimize solvent polarity (e.g., ethanol vs. acetonitrile) to enhance crystal quality for SC-XRD .

- Control Experiments : Include blank runs to identify side products in multi-step syntheses .

Data Interpretation and Reporting

Q. How to resolve discrepancies between computational and experimental bond lengths?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.